

The 5-Fluoroindole Scaffold: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into the indole ring system has profound effects on the molecule's physicochemical properties, including its electronic nature, lipophilicity, and metabolic stability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-fluoroindole-based compounds across different biological targets, supported by experimental data. The strategic placement of the fluorine at the 5-position has been shown to be a critical determinant of potency in various therapeutic areas, including as antimicrobial, anticancer, and enzyme-inhibiting agents.

Quantitative Data Summary

The following tables summarize the biological activities of various 5-fluoroindole derivatives, offering a clear comparison of their potency against different targets.

Table 1: α -Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

Compound	Substituent on Benzylidene Moiety	IC50 (μM)[1][2]
3d	4-Fluorophenyl	49.89 ± 1.16
3f	4-Chlorophenyl	35.83 ± 0.98
3i	4-Bromophenyl	56.87 ± 0.42
Acarbose (Reference)	-	569.43 ± 43.72

Table 2: Antimicrobial Activity of 5-Fluoroindole

Compound	Target Organism	Assay	Key Metric (Unit)	Result[3]
5-Fluoroindole	Mycobacterium tuberculosis H37Rv	Resazurin Microtiter Assay (REMA)	MIC (μM)	4.7
6-Fluoroindole (for comparison)	Mycobacterium tuberculosis H37Rv	Resazurin Microtiter Assay (REMA)	MIC (μM)	74.0

Table 3: Anticancer Activity of 5-Fluoroindole Derivatives

Compound	Cancer Cell Line	Key Metric	Result	Reference
5-Fluoroindole-2-carboxylic acid (10)	- (APE1 enzyme inhibition)	IC50	10 μ M	[4]
Glyoxylamide-based 6-fluoroindole (32b) (for comparison)	HeLa, PC-3, MDA-MB-231, BxPC-3	IC50	22.34 μ M, 24.05 μ M, 21.13 μ M, 29.94 μ M	[4]
Fluorinated benzothiazole (59a) with 5-fluoro substitution	MCF-7, MDA MB 468, HCT-116, HT 29	GI50	0.37 μ M, 0.41 μ M, 0.08 μ M, 0.41 μ M	[4]

Structure-Activity Relationship Insights

α -Glucosidase Inhibitors

A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their α -glucosidase inhibitory activity. The SAR studies revealed that the nature and position of the substituent on the benzylidene moiety significantly influenced the inhibitory potency.[1][2]

- **Halogen Substitution:** Compounds with a halogen (F, Cl, Br) at the para-position of the benzylidene ring (compounds 3d, 3f, and 3i) exhibited the most potent inhibitory activity, with IC50 values ranging from 35.83 to 56.87 μ M.[1][2] This suggests that electron-withdrawing groups at this position enhance activity.
- **Positional Isomers:** The position of the substituent on the phenyl ring was critical. For instance, moving the chloro group from the para- (compound 3f, IC50 = 35.83 μ M) to the meta- or ortho- position resulted in a decrease in activity.

Antimicrobial Agents

In the context of antimicrobial activity, particularly against *Mycobacterium tuberculosis*, the position of the fluorine atom on the indole ring is a critical determinant of potency. 5-Fluoroindole demonstrates significantly greater activity than its 6-fluoro counterpart, with an MIC value over 15 times lower.[3] This highlights the importance of the electronic and steric environment at the 5-position for interaction with the biological target in this organism.

Anticancer Agents

The 5-fluoroindole scaffold is a versatile pharmacophore in the design of anticancer agents.

- **Enzyme Inhibition:** 5-Fluoroindole-2-carboxylic acid has been identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in several cancers.[4]
- **Cytotoxicity:** While direct IC50 values for 5-fluoroindole itself against cancer cell lines are not extensively documented in the provided context, derivatives have shown significant promise. For example, a fluorinated benzothiazole derivative with a 5-fluoro substitution displayed potent antiproliferative activity against a panel of human cancer cell lines.[4] Furthermore, 5-fluoroindole-3-acetic acid has been investigated as a prodrug that, upon activation by horseradish peroxidase, exhibits potent cytotoxicity against various tumor cell lines.[5]

Experimental Protocols

α -Glucosidase Inhibitory Assay

This protocol is adapted from a method used to evaluate 5-fluoro-2-oxindole derivatives.[1]

- **Preparation:** Prepare a 10 mM phosphate buffer (pH 6.8), a 1 U/mL solution of α -glucosidase, and a 1 mM solution of p-nitrophenyl- α -D-glucopyranoside (p-NPG). Test compounds are dissolved in DMSO.
- **Reaction Mixture:** In a 96-well plate, add 130 μ L of phosphate buffer, 10 μ L of the α -glucosidase solution, and 10 μ L of the test compound solution to each well.
- **Incubation:** Incubate the plate at 37°C for 10 minutes.
- **Substrate Addition:** Add 50 μ L of the p-NPG solution to each well.

- Second Incubation: Incubate the plate for an additional 30 minutes at 37°C.
- Measurement: Read the absorbance of each well at 405 nm using a microplate reader. Acarbose is used as a reference standard.
- Calculation: The IC50 value is calculated from the dose-response curve of the percentage of inhibition versus the concentration of the compound.

Antimicrobial Susceptibility Testing: Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against *M. tuberculosis*.^[3]

- Compound Preparation: Prepare serial dilutions of the 5-fluoroindole compounds in Middlebrook 7H9 broth (supplemented with OADC) in a 96-well plate.
- Inoculum Preparation: Prepare a suspension of *M. tuberculosis* H37Rv and adjust the turbidity to a McFarland standard of 1.0, followed by further dilution.
- Inoculation: Add 100 µL of the bacterial inoculum to each well.
- Incubation: Seal the plates and incubate at 37°C for 7 days.
- Resazurin Addition: Add 30 µL of resazurin solution (0.02% in sterile water) to each well.
- Re-incubation: Re-incubate the plates overnight.
- Reading: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay: MTT Assay

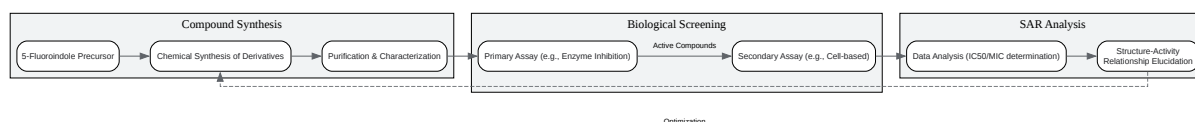
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.^[3]

- Cell Seeding: Seed human cancer cells (e.g., HeLa, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

- **Compound Treatment:** Treat the cells with various concentrations of the 5-fluoroindole derivatives. Include a vehicle control (DMSO).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
- **Solubilization:** Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Calculation:** Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.

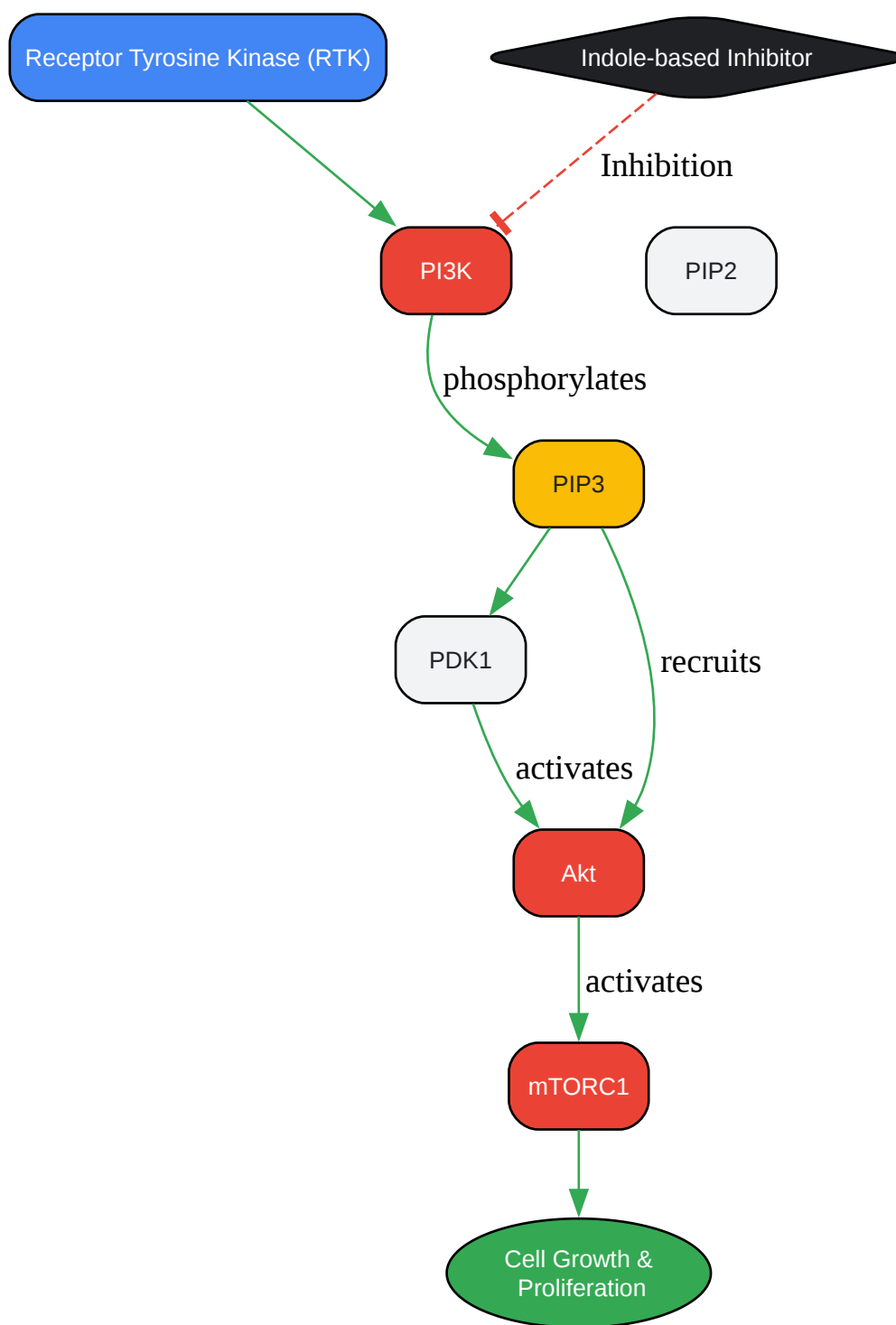
Visualizing Mechanisms and Workflows

To better understand the processes involved in the evaluation and the potential mechanism of action of these compounds, the following diagrams are provided.



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Caption: A generalized workflow for the discovery and optimization of 5-fluoroindole-based compounds.



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Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for indole-based anticancer agents.

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